Product packaging for 4-Methyl-2H-cyclohepta[b]furan-2-one(Cat. No.:CAS No. 60998-70-1)

4-Methyl-2H-cyclohepta[b]furan-2-one

Cat. No.: B12922627
CAS No.: 60998-70-1
M. Wt: 160.17 g/mol
InChI Key: IZEJRMMFFHAJGY-UHFFFAOYSA-N
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Description

Significance of the 2H-Cyclohepta[b]furan-2-one Core Structure in Heterocyclic Chemistry

The 2H-cyclohepta[b]furan-2-one (CHF) core is a fused heterocyclic system comprising a seven-membered tropone-like ring and a five-membered furanone ring. This structure is recognized as a heteroazulene, a class of compounds that are isoelectronic with the non-benzenoid aromatic hydrocarbon, azulene (B44059). mdpi.com The fusion of these two rings results in a unique electronic distribution and reactivity profile, making it a subject of significant academic and industrial interest.

One of the most prominent roles of the 2H-cyclohepta[b]furan-2-one framework is its function as a key precursor in the synthesis of azulene derivatives. mdpi.comdntb.gov.ua Azulenes are known for their distinct blue color and have applications in pharmaceuticals and organic materials. mdpi.com The conversion of CHFs into azulenes is often achieved through cycloaddition reactions with various reagents like enamines, silyl (B83357) enol ethers, and other electron-rich olefins. mdpi.commdpi.com This synthetic utility has cemented the importance of the CHF core in the construction of complex molecular architectures. mdpi.com

Furthermore, functionalized derivatives of 2H-cyclohepta[b]furan-2-one have been investigated for their potential applications, with some showing inotropic character. mdpi.com The ability to introduce a wide array of substituents onto the core structure allows for the fine-tuning of its electronic and physical properties, opening avenues for the development of novel materials and compounds. mdpi.com

Overview of Research Trajectories for Methylated 2H-Cyclohepta[b]furan-2-one Derivatives

The introduction of methyl groups onto the 2H-cyclohepta[b]furan-2-one scaffold represents a key area of research aimed at modulating the parent compound's reactivity and properties. The position of the methyl substituent on the seven-membered ring can significantly influence the electronic nature and steric environment of the molecule.

Research by Sato and others has led to the preparation of various methyl derivatives of 2H-cyclohepta[b]furan-2-one, with the exception of the 3-methyl and 8-methyl isomers, and their properties have been elucidated. clockss.org The synthesis of these compounds often starts from substituted troponoids, such as 4-methyltropolone, which can be converted through a multi-step procedure into the corresponding methylated 2H-cyclohepta[b]furan-2-ones. nih.gov For instance, the selective synthesis of derivatives with an alkyl function at the 6-position has been established starting from hinokitiol (B123401) and 4-methyltropolone. nih.govresearchgate.net

Investigations into these methylated analogues are often geared towards understanding their reactivity in cycloaddition reactions for the synthesis of substituted azulenes. The presence and position of the methyl group can direct the regioselectivity of these reactions and affect the properties of the resulting azulene products. For example, the flash vacuum pyrolysis of phenyl tetrolate has been shown to produce 3-methyl-2H-cyclohepta[b]furan-2-one. acs.org

Historical Context of 2H-Cyclohepta[b]furan-2-one Synthesis and Reactivity

The initial synthetic pathway to the parent 2H-cyclohepta[b]furan-2-one was discovered by Nozoe, Seto, and their colleagues. clockss.org Their work focused on the reactivity of troponoids, specifically reactive tropones like 2-chlorotropone (B1584700), 2-methoxytropone, and 2-tosyloxytropone, with active methylene (B1212753) compounds. clockss.org The reaction of 2-chlorotropone with the sodium salt of diethyl malonate, for instance, yields 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one. clockss.org This derivative can then be hydrolyzed and subsequently decarboxylated using concentrated sulfuric acid to afford the unsubstituted 2H-cyclohepta[b]furan-2-one. clockss.org

The mechanism of this seminal synthesis involves the initial nucleophilic attack of the active methylene's carbanion at the C-7 position of the troponoid ring. clockss.org This is followed by a hydrogen shift and an intramolecular cyclization, where the tropone (B1200060) oxygen attacks an ester carbonyl group, leading to the elimination of an alcohol and the formation of the furanone ring. clockss.org

Over the years, other synthetic methods have been developed. An alternative route involves the flash vacuum pyrolysis of phenyl propiolate. acs.org Additionally, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, known as the Yasunami-Takase method, has become a frequently used procedure for synthesizing azulene derivatives and demonstrates the characteristic reactivity of the CHF core. mdpi.comresearchgate.net This reaction proceeds via an [8+2] cycloaddition, forming a strained intermediate that undergoes decarboxylation to yield the final azulene product. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Selected 2H-Cyclohepta[b]furan-2-one Derivatives

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
2H-Cyclohepta[b]furan-2-onecyclohepta[b]furan-2-oneC₉H₆O₂146.14 nih.gov
4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one4,6,8-trimethyl-2H-cyclohepta[b]furan-2-oneC₁₂H₁₂O₂188.22 ncats.io

Table 2: Key Synthetic Reactions for 2H-Cyclohepta[b]furan-2-one

Reaction Name/TypeStarting MaterialsKey ReagentsProductReference
Nozoe-Seto Synthesis2-Chlorotropone, Diethyl malonateSodium ethoxide, Conc. H₂SO₄2H-Cyclohepta[b]furan-2-one clockss.org
PyrolysisPhenyl tetrolateHeat (Flash Vacuum Pyrolysis)3-Methyl-2H-cyclohepta[b]furan-2-one acs.org
Yasunami-Takase Method2H-Cyclohepta[b]furan-2-one, EnaminesHeatAzulene derivatives mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B12922627 4-Methyl-2H-cyclohepta[b]furan-2-one CAS No. 60998-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60998-70-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylcyclohepta[b]furan-2-one

InChI

InChI=1S/C10H8O2/c1-7-4-2-3-5-9-8(7)6-10(11)12-9/h2-6H,1H3

InChI Key

IZEJRMMFFHAJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC(=O)O2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Methyl 2h Cyclohepta B Furan 2 One

Cycloaddition Reactions of 2H-Cyclohepta[b]furan-2-ones

2H-cyclohepta[b]furan-2-ones are known to participate in various cycloaddition reactions, with the specific pathway often dictated by the nature of the reacting partner and the reaction conditions. These reactions provide powerful methods for the construction of complex polycyclic systems.

[8+2] Cycloaddition Pathways

The [8+2] cycloaddition is a prominent reaction pathway for 2H-cyclohepta[b]furan-2-ones, leading to the formation of azulene (B44059) derivatives. mdpi.combohrium.com This reaction typically occurs with electron-rich olefins and their analogs, such as enamines, enol ethers, and acetals. mdpi.combohrium.com The 2H-cyclohepta[b]furan-2-one acts as the 8π component, while the alkene serves as the 2π component.

For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines is a widely used method for azulene synthesis. mdpi.combohrium.com The reaction proceeds through an [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation and deamination to yield the azulene product. bohrium.com The yield and reactivity of this process are influenced by substituents on the 2H-cyclohepta[b]furan-2-one ring, as well as the nature of the amine and carbonyl compound used to prepare the enamine. mdpi.combohrium.com

Similarly, reactions with enol ethers also proceed via an [8+2] cycloaddition mechanism to produce azulene derivatives. mdpi.com The reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene (B1295306) in xylene exclusively yields the [8+2] cycloadduct. oup.com This adduct can be further transformed into methyl 3-isopropyl-1H-cyclopent[a]azulene-9-carboxylate. oup.com

[4+2] Cycloaddition Pathways

While [8+2] cycloadditions are common, 2H-cyclohepta[b]furan-2-ones can also undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This pathway is often observed with electron-deficient olefins. bohrium.com In these reactions, the furan (B31954) ring or a portion of the seven-membered ring of the 2H-cyclohepta[b]furan-2-one acts as the 4π diene component.

The reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene demonstrates the competition between [8+2] and [4+2] pathways. oup.com In solvents like ethanol (B145695) or benzene, the [4+2] cycloadduct is the major product, alongside the minor [8+2] adduct. oup.com Interestingly, the [4+2] adduct can be thermally converted to the more stable [8+2] adduct by refluxing in xylene, indicating a retro-Diels-Alder and re-cycloaddition process. oup.com Furthermore, the reaction of 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene with 2H-cyclohepta[b]furan-2-ones exclusively yields [4+2] adducts. oup.com

The periselectivity of these reactions can be influenced by the substituents on the 2H-cyclohepta[b]furan-2-one. For example, 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one undergoes exclusive [4π+2π] cycloaddition reactions with various aralkenes. oup.comniist.res.in

Periselective Cycloadditions with Alkenes and Dienes

The competition between different cycloaddition pathways highlights the periselectivity of these reactions. As seen with 6,6-dimethylfulvene, the solvent can play a crucial role in directing the reaction towards either an [8+2] or a [4+2] cycloaddition. bohrium.comoup.com In xylene, the higher temperature favors the thermodynamically more stable [8+2] product, while in less polar solvents at lower temperatures, the kinetically favored [4+2] product is dominant. oup.com

The electronic nature of the dienophile is also a key factor. Electron-rich olefins favor the [8+2] pathway, leading to azulenes, while electron-deficient olefins tend to undergo [4+2] cycloaddition at the seven-membered ring. bohrium.com

Reactions with Active Methylene (B1212753) Compounds

Reactions of 2H-cyclohepta[b]furan-2-ones with active methylene compounds provide a direct route to functionalized azulene derivatives. These reactions are typically base-catalyzed and involve the nucleophilic attack of the carbanion generated from the active methylene compound.

Formation of Azulene Derivatives

The reaction of 2H-cyclohepta[b]furan-2-ones with active methylene compounds such as malononitrile (B47326), cyanoacetamide, ethyl cyanoacetate, and diethyl malonate leads to the formation of 1,2,3-trisubstituted azulene derivatives. mdpi.com This reaction is generally carried out in the presence of a base like sodium ethoxide or triethylamine (B128534). mdpi.comclockss.org The mechanism involves the initial attack of the active methylene carbanion on the 2H-cyclohepta[b]furan-2-one, followed by a series of rearrangements and eliminations to form the azulene ring system. mdpi.com This method is particularly useful for synthesizing 2-amino- and 2-hydroxyazulenes. bohrium.com

For example, the reaction of 3-(ω-ethoxycarbonylacetyl)-2H-cyclohepta[b]furan-2-one with malononitrile or cyanoacetamide in the presence of sodium ethoxide yields 4-hydroxyazuleno[2,1-b]pyrid-2(1H)-one derivatives. oup.com

Reactant 1Reactant 2BaseProductRef
2H-cyclohepta[b]furan-2-oneMalononitrileEtONa or t-BuNH₂1,2,3-trisubstituted azulene mdpi.com
2H-cyclohepta[b]furan-2-oneCyanoacetamideEtONa or t-BuNH₂1,2,3-trisubstituted azulene mdpi.com
2H-cyclohepta[b]furan-2-oneEthyl cyanoacetateEtONa or t-BuNH₂1,2,3-trisubstituted azulene mdpi.com
2H-cyclohepta[b]furan-2-oneDiethyl malonateEtONa or t-BuNH₂1,2,3-trisubstituted azulene mdpi.com
3-(ω-ethoxycarbonylacetyl)-2H-cyclohepta[b]furan-2-oneMalononitrileNaOEt4-hydroxyazuleno[2,1-b]pyrid-2(1H)-one derivative oup.com
3-(ω-ethoxycarbonylacetyl)-2H-cyclohepta[b]furan-2-oneCyanoacetamideNaOEt4-hydroxyazuleno[2,1-b]pyrid-2(1H)-one derivative oup.com

Substituent Effects on Reactivity (e.g., C-3 position)

Substituents on the 2H-cyclohepta[b]furan-2-one ring, particularly at the C-3 position, have a significant impact on the reactivity and the outcome of reactions with active methylene compounds. clockss.org The electronic nature of the substituent at the 3-position can influence the electrophilicity of the ring system and the stability of reaction intermediates.

A study on the reaction of 3-substituted 2H-cyclohepta[b]furan-2-ones with malononitrile in the presence of triethylamine revealed a strong influence of the C-3 substituent on the formation of 2-amino-1-cyanoazulene derivatives. clockss.org This modified procedure allowed for the synthesis of these azulene derivatives in excellent yields (85-93%) under milder basic conditions compared to previous methods. clockss.org However, the specific nature of the substituent at the 3-position can also limit the applicability of certain improved synthetic methods. bohrium.com For instance, while some 3-substituted derivatives react efficiently, others may show diminished reactivity. clockss.org

C-3 SubstituentReactivity with MalononitrileRef
Various substituentsHigh yields of 2-amino-1-cyanoazulene derivatives clockss.org

Mechanisms of Azulene Ring Formation

The formation of the azulene ring from 2H-cyclohepta[b]furan-2-one derivatives is a cornerstone of their chemistry, providing a versatile route to these non-benzenoid aromatic hydrocarbons. nih.gov The primary mechanism involves an [8+2] cycloaddition reaction between the 2H-cyclohepta[b]furan-2-one, acting as the 8π component, and an electron-rich 2π component, such as an enamine, enol ether, or silyl (B83357) enol ether. nih.govmdpi.com

The reaction with enamines, a method refined by Yasunami and Takase, serves as a classic example of this transformation. researchgate.net The process is initiated by an [8+2] cycloaddition, which leads to the formation of a strained, bridged intermediate. researchgate.net This intermediate is unstable and readily undergoes decarboxylation to relieve the strain. nih.gov The subsequent elimination of the amine moiety from the resulting aminohydroazulene intermediate yields the final azulene product. researchgate.net

A similar mechanistic pathway is observed in the reaction with enol ethers. nih.gov The initial [8+2] cycloaddition produces a strained adduct (Intermediate A). nih.govmdpi.com This is followed by a decarboxylation step to form a more stable intermediate (Intermediate B), which then eliminates an alcohol molecule to afford the azulene derivative. nih.govmdpi.com The reaction of troponoids with active methylene compounds can also lead to the formation of 2H-cyclohepta[b]furan-2-ones, which then act as intermediates in the synthesis of 1,2,3-tri-substituted azulenes. nih.gov In the case of 2-chlorotropone (B1584700) reacting with diethyl malonate, the carbanion attacks the C-7 position, followed by an internal hydrogen shift and cyclization with elimination of ethanol to form the furanone ring. clockss.org

Nucleophilic and Electrophilic Reactions

The unique electronic structure of the 2H-cyclohepta[b]furan-2-one ring system, a type of heteroazulene, dictates its reactivity towards both nucleophiles and electrophiles. mdpi.com

The reaction of 2H-cyclohepta[b]furan-2-one derivatives with enamines is one of the most effective and widely used methods for synthesizing azulenes. nih.gov The reactivity and yield of this [8+2] cycloaddition are influenced by several factors, including the substituents on the 2H-cyclohepta[b]furan-2-one ring and the structure of the enamine itself. nih.gov Enamines derived from aldehydes generally exhibit higher reactivity than those derived from ketones. nih.gov The choice of the amine component is also critical; pyrrolidine-based enamines react much faster than their morpholine (B109124) counterparts. nih.gov However, reactions with pyrrolidine (B122466) enamines derived from acyclic ketones can sometimes lead to undesired side reactions, whereas morpholine enamines tend to give cleaner reactions and good yields. mdpi.com

Silyl enol ethers are also effective reaction partners for the synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones. rsc.org A direct synthesis of 2-arylazulenes has been developed via the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl enol ethers, providing the products in moderate to excellent yields. rsc.org Notably, even silyl enol ethers prepared from acetophenone, which are typically less reactive as enamines, react readily at higher temperatures to give 2-phenylazulenes in excellent yields. mdpi.com

Table 1: Reactivity of 2H-Cyclohepta[b]furan-2-ones with Enamines and Silyl Enol Ethers

2H-Cyclohepta[b]furan-2-one Derivative Enamine/Silyl Enol Ether Product Yield (%) Reference
Unsubstituted Pyrrolidine enamine of cyclohexanone 1,2,3,4,5,6,7,8-Octahydrodibenz[e,g]azulene 85 nih.gov
Unsubstituted Morpholine enamine of cyclopentanone 7,8-Dihydro-6H-cyclopent[e]azulene 62 nih.gov
Unsubstituted Silyl enol ether of acetophenone 2-Phenylazulene 92 mdpi.comrsc.org
3-Methoxycarbonyl Pyrrolidine enamine of acetone Methyl 2-methylazulene-1-carboxylate 95 nih.gov

Beyond azulene synthesis, the 2H-cyclohepta[b]furan-2-one scaffold can be transformed into other heterocyclic structures. For instance, the parent compound reacts electrophilically with TPT (pyridinium-1-yl-4-pyridinyl-1-yl-pyridinium trication) to yield a 3-dihydropyridinyl-2H-cyclohepta[b]furan-2-one. researchgate.netresearchgate.net Subsequent treatment with sodium hydroxide (B78521) in ethanol affords 3-(4-pyridinyl)-2H-cyclohepta[b]furan-2-one. researchgate.netresearchgate.net

Furthermore, these furanone derivatives can serve as precursors for more complex fused heterocyclic systems. The Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives, which can be prepared from 2H-cyclohepta[b]furan-2-ones, leads to the formation of azuleno[2,1-b]quinolones. dntb.gov.ua These can be further converted to azuleno[2,1-b]quinolines. researchgate.net In another example, tropothione reacts with chloroketene to produce 1-thia-2-azulenone, demonstrating a transformation involving ring expansion and heteroatom incorporation. researchgate.net

Oxidation and Reduction Chemistry of 2H-Cyclohepta[b]furan-2-one Derivatives

The redox behavior of 2H-cyclohepta[b]furan-2-one derivatives has been explored through both chemical and electrochemical methods. Ethynylated 2H-cyclohepta[b]furan-2-ones undergo a formal [2+2] cycloaddition reaction with the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net

Electrochemical studies, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been conducted on various derivatives, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com These analyses show that the compounds typically exhibit irreversible redox waves, which suggests the formation of unstable radical cations and anions under the experimental conditions. mdpi.com The specific redox potentials are influenced by the electronic nature of the substituents on the aryl rings. mdpi.com Significant color changes have also been noted during electrochemical reduction, highlighting the impact of redox state on the electronic and optical properties of these compounds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 2h Cyclohepta B Furan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural assignment of 2H-cyclohepta[b]furan-2-one derivatives. While specific NMR data for 4-Methyl-2H-cyclohepta[b]furan-2-one is not extensively detailed in the provided search results, the analysis of related structures provides a strong basis for predicting its spectral characteristics.

For the parent 2H-cyclohepta[b]furan-2-one skeleton, ¹H NMR and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbons. In related flavan-3-ols, which also feature heterocyclic rings, NMR coupling constants are used to understand the rapid flexing and interchange between different conformations in solution. usda.gov For instance, the J2,3 coupling constants help in determining the proportions of equatorial and axial conformers of the B-ring. usda.gov

In this compound, the methyl group at the C4 position of the seven-membered ring would introduce specific changes in the NMR spectrum. The protons of the methyl group would appear as a characteristic singlet in the ¹H NMR spectrum, likely in the upfield region around 2.3 ppm, as seen in similar methyl-substituted aromatic systems. rsc.orgrsc.org This methyl substitution would also influence the chemical shifts of the adjacent protons on the cyclohepta ring due to its electron-donating effect. The specific coupling constants between protons on the seven-membered ring would be essential for determining its precise conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
-CH₃ (at C4)~2.3Singlet (s)Based on typical values for methyl groups on aromatic rings. rsc.org
H3VariableSinglet (s) or Doublet (d)Chemical shift and multiplicity depend on substitution at adjacent positions.
H5, H6, H7, H8VariableDoublets (d), Triplets (t), Multiplets (m)Complex splitting patterns are expected due to coupling between adjacent protons on the seven-membered ring.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions

UV/Vis spectroscopy investigates the electronic transitions within a molecule. libretexts.orgfiveable.me 2H-cyclohepta[b]furan-2-one and its derivatives are known to be chromophores, meaning they absorb light in the UV-visible range. These absorptions are typically due to π-π* and n-π* electronic transitions. libretexts.orglibretexts.org The extended π-conjugated system of the cyclohepta[b]furan-2-one core gives rise to characteristic absorption bands. researchgate.net Derivatives of this compound generally absorb in the UV region between 300 and 350 nm, which is attributed to spin and symmetry allowed π–π* electronic transitions. researchgate.net

For this compound, the absorption spectrum is expected to be influenced by the methyl group. The electronic transitions involve the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The methyl group, being an electron-donating group, would raise the energy of the HOMO, thereby narrowing the HOMO-LUMO gap. This typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted parent compound.

Intramolecular charge transfer (ICT) is a key feature of many 2H-cyclohepta[b]furan-2-one derivatives, especially those substituted with electron-donating and electron-withdrawing groups. mdpi.comnih.govvanderbilt.edu This phenomenon involves the redistribution of electron density from a donor portion of the molecule to an acceptor portion upon photoexcitation. vanderbilt.eduresearchgate.net The inherent structure of 2H-cyclohepta[b]furan-2-one, with its electron-rich furan (B31954) ring fused to the electron-accepting tropone-like seven-membered ring, facilitates ICT characteristics. researchgate.netnih.gov

The presence of a methyl group at the C4 position in this compound would enhance its electron-donating properties, potentially strengthening the ICT character of the molecule. elsevierpure.com This enhanced ICT can lead to significant solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. Studies on related compounds have shown that ICT interactions can be investigated using UV/Vis spectroscopy and theoretical calculations. researchgate.netnih.gov The emission properties, often observed in the purple region (380–440 nm) for related compounds, are likely associated with the charge transfer character of the excited state. researchgate.net

Substituents play a critical role in tuning the optical properties of the 2H-cyclohepta[b]furan-2-one chromophore. The introduction of different functional groups can significantly shift the absorption maxima (λmax).

The introduction of aryl groups at the 3- and 8-positions has been shown to extend the conjugated system, leading to a significant bathochromic shift in λmax. mdpi.com For example, an aryl-substituted derivative shows a redshift of 16 nm compared to its precursor. mdpi.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects. EDGs, like the methyl group in this compound, generally cause a bathochromic shift by raising the HOMO energy level. Conversely, EWGs typically cause a hypsochromic (blue) shift or a smaller bathochromic shift by lowering the LUMO energy level. fiveable.me

Table 2: Effect of Substituents on the Absorption Maxima (λmax) of 2H-cyclohepta[b]furan-2-one Derivatives.
CompoundSubstituent(s)λmax (nm)Reference
2H-cyclohepta[b]furan-2-one (Parent)None~300-350General range for the class. researchgate.net
3-Aryl-CHFAryl at C3395 mdpi.com
3,8-Diaryl-CHFAryl at C3 and C8411 mdpi.com
This compoundMethyl at C4Predicted >350Inferred bathochromic shift.

X-ray Crystallography for Solid-State Structure and Bond Alternation

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and planarity. While a specific crystal structure for this compound is not available in the provided results, data from related compounds offer valuable insights. mdpi.comresearchgate.net

For instance, the X-ray analysis of 3-cyclohexa-1,4-dienyl-2H-cyclohepta[b]furan-2-one (1g) revealed that the 2H-cyclohepta[b]furan-2-one ring system is essentially flat. clockss.org The analysis also showed distinct bond alternation within the fused ring system, with observable differences between single and double bond lengths. clockss.org This bond alternation is a key feature of the heteroazulene character of these molecules. The introduction of a methyl group at the C4 position is unlikely to cause a major deviation from the planarity of the ring system but may induce minor steric distortions and will slightly alter the bond lengths and angles in its vicinity.

Electrochemical Studies (Cyclic Voltammetry and Differential Pulse Voltammetry)

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the redox properties of molecules, providing information on their HOMO and LUMO energy levels. mdpi.comopenaccesspub.orgmjcce.org.mk Studies on various 2H-cyclohepta[b]furan-2-one derivatives show that they exhibit irreversible redox waves, which suggests the formation of unstable cationic and anionic species upon oxidation and reduction. researchgate.netmdpi.com

The redox potentials are highly sensitive to the nature of the substituents on the cyclohepta[b]furan-2-one core. mdpi.com Electron-donating groups are expected to lower the oxidation potential (making the compound easier to oxidize), while electron-withdrawing groups make oxidation more difficult. Therefore, this compound, with its electron-donating methyl group, should be easier to oxidize compared to the unsubstituted parent compound. Both CV and DPV techniques are powerful for probing these substituent effects on the electronic structure. researchgate.netresearchgate.net The multi-step electrochemical properties observed in some derivatives indicate complex redox behavior that can be tuned by chemical modification. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Properties and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. For derivatives of 2H-cyclohepta[b]furan-2-one, DFT calculations have been employed to predict their electronic properties, which are significantly influenced by substituents on the fused ring system. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's ability to absorb light and its chemical reactivity. ossila.com A smaller gap generally corresponds to easier electronic excitation and greater reactivity. nih.gov

For related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, DFT calculations have shown that the nature of the aryl substituents, whether electron-donating or electron-withdrawing, influences the HOMO and LUMO energy levels. mdpi.com While specific HOMO-LUMO energy values for 4-Methyl-2H-cyclohepta[b]furan-2-one are not extensively documented in the available literature, the methyl group at the 4-position, being weakly electron-donating, is expected to slightly raise the HOMO energy level compared to the unsubstituted parent compound. This, in turn, would likely lead to a modest decrease in the HOMO-LUMO gap, potentially influencing its reactivity and spectral properties.

Table 1: Key Concepts in HOMO-LUMO Analysis

TermDefinitionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. ossila.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMODetermines the lowest energy electronic excitation possible in a molecule. ossila.com

Computational methods are utilized to determine the most stable three-dimensional conformation of a molecule, a process known as structural optimization. This involves calculating the molecule's energy at various geometries to find the one with the minimum energy. A key aspect of this analysis is the assessment of dihedral angles, which describe the rotation around a chemical bond.

Mechanistic Studies Using Computational Methods (e.g., MNDO)

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. The Modified Neglect of Diatomic Overlap (MNDO) method, a semi-empirical approach, has been successfully applied to understand the reactivity of the parent compound, 2H-cyclohepta[b]furan-2-one.

Specifically, MNDO calculations were used to investigate the periselectivity of cycloaddition reactions. For instance, the reaction of 2H-cyclohepta[b]furan-2-one with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields both [4+2] and [8+2] cycloaddition products. nih.govresearchgate.net MNDO calculations helped to rationalize the formation of these products, suggesting that the [8+2] adduct is formed via a concerted cycloaddition followed by decarboxylation. nih.gov

The presence of a methyl group at the 4-position in this compound would be expected to influence the electronic distribution within the seven-membered ring, thereby affecting the regioselectivity and the ratio of cycloaddition products. Further computational studies on the 4-methyl derivative would be necessary to precisely predict these effects.

Aromaticity Analysis (e.g., NICS calculations)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a ring system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.netdiva-portal.org

Prediction of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting the reactivity of molecules and the selectivity of their reactions. As mentioned, MNDO calculations have been used to explain the observed product ratios in cycloaddition reactions of the parent 2H-cyclohepta[b]furan-2-one. nih.govresearchgate.net

The 3-position of the 2H-cyclohepta[b]furan-2-one system is known to have a high electron density, making it susceptible to electrophilic substitution reactions. semanticscholar.org Computational models can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for electrophilic or nucleophilic attack.

For this compound, the electron-donating methyl group at the 4-position would likely enhance the electron density in the seven-membered ring, potentially influencing the rates and regioselectivity of electrophilic substitution reactions. Predictive computational models could be employed to quantify these effects and guide synthetic efforts. Furthermore, computational modeling can predict the bioactivation of furan-containing compounds, which is an important aspect of their potential biological activity. nih.gov

Derivatization and Functionalization of the 4 Methyl 2h Cyclohepta B Furan 2 One Scaffold

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the 4-methyl-2H-cyclohepta[b]furan-2-one scaffold is a key strategy for modulating its electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be highly effective for this purpose. mdpi.comlibretexts.orgacs.orgrsc.orgnih.gov

Typically, the process involves the initial halogenation of the this compound core to create a suitable handle for the coupling reaction. Subsequent reaction with an appropriate aryl or heteroaryl boronic acid or its ester under palladium catalysis affords the desired derivatized product. For instance, the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones has been achieved through a one-pot procedure involving sequential iodination and a Suzuki-Miyaura coupling. mdpi.com This method allows for the introduction of various aryl groups, significantly influencing the electronic properties of the resulting compounds. mdpi.com

The reaction conditions for these coupling reactions are generally mild and tolerate a wide range of functional groups on the coupling partners. libretexts.orgrsc.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylated 2H-cyclohepta[b]furan-2-one Derivatives

EntryHalogenated SubstrateAryl Boronic AcidCatalyst/LigandBaseSolventProductYield (%)Reference
13,8-Diiodo-5-isopropyl-2H-cyclohepta[b]furan-2-onePhenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one50 mdpi.com
23-Iodo-5-isopropyl-8-(4-nitrophenyl)-2H-cyclohepta[b]furan-2-onep-Methoxyphenylboronic acidNot specifiedNot specifiedNot specified5-Isopropyl-8-(4-methoxyphenyl)-3-(4-nitrophenyl)-2H-cyclohepta[b]furan-2-one77 mdpi.com
33-Bromo-2,1-borazaronaphthalenePotassium alkenyltrifluoroboratesPd(dppf)Cl₂Various basesToluene/H₂OAlkenyl-substituted 2,1-borazaronaphthalenesUp to 90 nih.gov

Alkylation and Acylation Strategies

Alkylation and acylation reactions provide another important avenue for the functionalization of the this compound scaffold. These reactions typically proceed via electrophilic substitution, targeting the electron-rich positions of the heterocyclic ring system.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.orgmdpi.comresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction conditions are generally mild, and the position of formylation can be influenced by the existing substituents on the ring. jk-sci.com

Similarly, Friedel-Crafts acylation is a powerful tool for introducing acyl groups (-COR) onto the scaffold. sapub.org This reaction involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting acylated products can serve as versatile intermediates for further synthetic transformations.

While specific examples for the alkylation and acylation of this compound are not extensively detailed in the provided search results, the general principles of these electrophilic substitution reactions on analogous electron-rich heterocyclic systems are well-established. The reactivity and regioselectivity of these reactions on the 4-methyl derivative would be influenced by the electronic effect of the methyl group and the inherent reactivity of the cycloheptafuranone core.

Table 2: General Conditions for Acylation of Aromatic Compounds

ReactionAcylating AgentCatalystTypical SubstratesProductReference
Friedel-Crafts AcylationAcetyl chlorideAluminum chlorideToluene4-Methylacetophenone sapub.org
Vilsmeier-Haack ReactionDMF/POCl₃NoneElectron-rich arenesAryl aldehyde organic-chemistry.orgwikipedia.org

Formation of Polycyclic Systems through Cascade Reactions

The this compound scaffold is an excellent starting material for the construction of complex polycyclic systems through cascade reactions. These reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, offer an efficient and atom-economical approach to building molecular complexity. Cycloaddition reactions, in particular, play a pivotal role in these cascades. organic-chemistry.orgmychemblog.commdpi.comclockss.orgbeilstein-journals.orgmasterorganicchemistry.comyoutube.comlibretexts.orgresearchgate.net

The 2H-cyclohepta[b]furan-2-one system can participate in various cycloaddition modes, including [4+2] (Diels-Alder) and [8+2] cycloadditions, depending on the nature of the reacting partner. organic-chemistry.orgmdpi.com In a Diels-Alder reaction, the furan (B31954) part of the molecule can act as a diene, reacting with a dienophile to form a six-membered ring. mychemblog.commasterorganicchemistry.comyoutube.comlibretexts.org The reactivity of the diene can be enhanced by electron-donating groups on the cycloheptafuranone ring. libretexts.org

Furthermore, the seven-membered ring of the scaffold can participate in [8+2] cycloadditions with electron-rich olefins and enamines, leading to the formation of azulene (B44059) derivatives. mdpi.comresearchgate.net These reactions often proceed through a strained bridged-intermediate, which then undergoes further transformations to yield the final polycyclic product. researchgate.net Tandem reactions that combine initial functionalization with subsequent cyclization can also be employed to construct intricate polycyclic architectures. beilstein-journals.org

While specific examples of cascade reactions originating from this compound to form polycyclic systems are not explicitly detailed in the search results, the general reactivity patterns of the parent scaffold strongly suggest its potential in this area. The methyl group at the 4-position would likely influence the regioselectivity and stereoselectivity of these cycloaddition and cascade reactions.

Table 3: Cycloaddition Reactions of 2H-cyclohepta[b]furan-2-one Derivatives

Reaction TypeReactantReagentProduct TypeReference
[4+2] Cycloaddition2H-cyclohepta[b]furan-2-oneDimethyl acetylenedicarboxylate (B1228247)Bicyclic adduct mdpi.com
[8+2] Cycloaddition2H-cyclohepta[b]furan-2-oneEnaminesAzulene derivatives mdpi.comresearchgate.net
[8+2] Cycloaddition2H-cyclohepta[b]furan-2-oneEnol ethersAzulene derivatives mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a challenging yet crucial area of research, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. However, the provided search results offer limited specific information on the asymmetric synthesis of derivatives of this particular scaffold.

One general strategy that could be envisioned is the use of a chiral auxiliary attached to the this compound core to direct the stereochemical outcome of subsequent reactions. Another approach could involve the use of chiral catalysts to control the stereoselectivity of reactions such as alkylations, acylations, or cycloadditions.

Furthermore, resolution of a racemic mixture of a derivatized this compound could be employed to obtain the individual enantiomers. This can be achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.

Although direct examples are lacking in the provided search results, the principles of asymmetric synthesis are well-established and could potentially be applied to the this compound system. Future research in this area will be essential to unlock the full potential of this scaffold in the development of new chiral molecules.

Applications of 4 Methyl 2h Cyclohepta B Furan 2 One and Its Derivatives As Synthetic Precursors

Precursors for Azulene (B44059) and its Functionalized Derivatives

2H-cyclohepta[b]furan-2-ones are among the most important starting materials for the synthesis of azulene and its derivatives. mdpi.combohrium.com The primary synthetic strategy involves an [8+2] cycloaddition reaction, where the 8π-electron system of the cyclohepta[b]furanone reacts with a 2π-electron component. researchgate.netresearchgate.net This method, often referred to as the Yasunami-Takase method, typically involves reacting the cyclohepta[b]furanone with electron-rich olefins like enamines or enol ethers. mdpi.comresearchgate.net The reaction proceeds through a strained bridged-intermediate which then undergoes decarboxylation and elimination to furnish the azulene ring system. bohrium.comresearchgate.net This approach provides a reliable pathway to a wide array of azulene derivatives with various functionalities. mdpi.com

The synthesis of 2-aminoazulene derivatives can be effectively achieved by reacting 2H-cyclohepta[b]furan-2-ones with active methylene (B1212753) compounds, particularly those containing nitrile groups. mdpi.combohrium.com A notable example is the reaction with malononitrile (B47326). An improved method utilizes milder basic conditions, such as triethylamine (B128534), to react 2H-cyclohepta[b]furan-2-ones bearing various substituents at the 3-position with malononitrile. researchgate.net This procedure has been shown to produce a range of 2-aminoazulene derivatives in excellent yields, typically between 85-93%. researchgate.net However, the scope of this improved method can be limited by the nature of the substituent at the 3-position. bohrium.com

The reaction mechanism, as elucidated by Takase and Nozoe, was instrumental in understanding azulene formation from troponoid precursors. bohrium.com This transformation highlights the utility of cyclohepta[b]furanones in accessing amino-functionalized azulenes, which are important intermediates for further synthetic elaborations or as target molecules with specific electronic or biological properties.

Table 1: Synthesis of 2-Aminoazulene Derivatives from 3-Substituted 2H-cyclohepta[b]furan-2-ones and Malononitrile This table is interactive. You can sort and filter the data.

3-Substituent on FuranoneProduct (2-Amino-3-substituted-azulene)Yield (%)Reference
-COOEt2-Amino-3-ethoxycarbonylazulene~90% researchgate.net
-CN2-Amino-3-cyanoazulene>85% bohrium.com
-COCH32-Amino-3-acetylazulene~88% researchgate.net
-Ph2-Amino-3-phenylazulene~93% researchgate.net
-H2-AminoazuleneN/A researchgate.net

4-Methyl-2H-cyclohepta[b]furan-2-one and its derivatives are key starting materials for synthesizing benz[a]azulenes and other polycyclic compounds containing an embedded azulene core. mdpi.com The [8+2] cycloaddition with enamines is a widely used and effective method for this purpose. mdpi.comacs.org For instance, the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine derived from 4-tert-butylcyclohexanone (B146137) proceeds in a three-step sequence to yield benz[a]azulenes. acs.orgresearchgate.net This method has been reported as the most efficient synthesis of the parent benz[a]azulene (B15497227) to date in terms of product yield. acs.orgresearchgate.net

The versatility of this approach extends to the synthesis of other fused azulenes. mdpi.com

Indenoazulenes : These can be prepared by reacting 2H-cyclohepta[b]furan-2-ones with enamines derived from indanones. The reaction time and yield are highly dependent on the structure of the specific enamine used. mdpi.com

Azuleno[1,2-a]azulenes : The thermal reaction of 2H-cyclohepta[b]furan-2-one with specific cycloheptatrienyl-substituted enamines can lead to the formation of these complex cata-condensed azulene systems. mdpi.com

Azulene-Naphthalenes : The [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-one and enamines of tetralone derivatives has been employed to construct azuleno[2,3-a]naphthalene systems. mdpi.com

These syntheses demonstrate the power of cyclohepta[b]furanone precursors in building complex, π-expanded aromatic systems, which are of interest for materials science applications. mdpi.comresearchgate.net

The flexible nature of the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones allows for the direct incorporation of alkyl and aryl substituents onto the azulene core. mdpi.com By choosing appropriately substituted reaction partners, a wide variety of functionalized azulenes can be accessed.

Reaction with Enamines : The Yasunami-Takase method, reacting cyclohepta[b]furanones with enamines prepared from various aldehydes or ketones, is a cornerstone of azulene synthesis. mdpi.com The choice of the carbonyl compound used to generate the enamine directly determines the substitution pattern on the five-membered ring of the resulting azulene. For example, using an enamine from 2-butanone (B6335102) leads to alkyl-substituted azulenes. mdpi.com

Reaction with Enol Ethers : The reaction with enol ethers also proceeds via an [8+2] cycloaddition to produce multiply functionalized azulenes. mdpi.comnih.gov The structure of the enol ether dictates the substituents on the final product.

Reaction with Silyl (B83357) Enol Ethers : The synthesis of arylazulenes has been achieved through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers. rloginconsulting.com

Reaction with Furans : Azulene derivatives featuring carbonyl substituents, such as acylmethyl groups, can be synthesized by reacting 2H-cyclohepta[b]furan-2-ones with furan (B31954) derivatives. The yield of these reactions is influenced by substituents on both starting materials. mdpi.com

These methods provide a modular and powerful toolkit for synthesizing specifically substituted azulenes, crucial for tuning their physical, chemical, and electronic properties.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

The utility of 2H-cyclohepta[b]furan-2-one derivatives extends beyond simple azulenes to the synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs) that incorporate the azulene moiety. mdpi.comresearchgate.net While classical methods for building azulenes are often difficult to apply to the construction of large azulene-embedded PAHs, strategies involving cyclohepta[b]furanones have proven more successful. researchgate.netresearchgate.net

For example, the gold- or platinum-catalyzed cycloisomerization of precursors derived from azulenes has led to the unexpected formation of azulene-fused helicenes, such as azuleno[2,1-c]phenanthrenes. researchgate.net Furthermore, the [8+2] cycloaddition reaction serves as a foundational step in multi-step sequences to build larger systems. Takase and colleagues utilized this reaction to construct azulene-naphthalenes. mdpi.com More recently, this strategy has been adapted to create polycyclic systems by first forming a substituted benz[a]azulene from a cyclohepta[b]furanone, followed by further cyclization reactions. For instance, a formyl-substituted benz[a]azulene can undergo a Knoevenagel condensation followed by an intramolecular cyclization to yield complex cyclohept[a]acenaphthylen-3-one derivatives. acs.orgresearchgate.net These approaches open pathways to novel non-alternant PAHs with unique topologies and electronic properties. researchgate.net

Building Blocks for Natural Product Total Synthesis (e.g., guaianolides)

The 2H-cyclohepta[b]furan-2-one core is not only a product of synthetic chemistry but is also found in nature. Guaianolides are a large and diverse class of biologically active sesquiterpene lactones, many of which possess complex structures that present significant synthetic challenges. researchgate.netnih.gov A key example is the phytoalexin lettucenin A, isolated from lettuce, which is the first described guaianolide to contain the 2H-cyclohepta[b]furan-2-one ring system. clockss.org

The presence of this scaffold in nature inspires its use in the total synthesis of related compounds. Synthetic chemists have employed substituted 2H-cyclohepta[b]furan-2-ones as key intermediates in the synthesis of bioactive molecules. For instance, Ando and coworkers reported the use of ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate as a pivotal building block in the total synthesis of the natural products Hymenolin and Parthenin. clockss.org Parthenin itself is a sesquiterpene lactone of the guaianolide class. nih.gov The use of these furanone derivatives provides a strategic entry into the complex fused-ring systems characteristic of these natural products. clockss.orgrsc.org

Table 2: Selected Natural Products Related to the 2H-cyclohepta[b]furan-2-one Scaffold This table is interactive. You can sort and filter the data.

Compound NameClassSource Organism (Example)SignificanceReference
Lettucenin AGuaianolide PhytoalexinLactuca sativa (Lettuce)Contains the 2H-cyclohepta[b]furan-2-one core clockss.org
PartheninSesquiterpene LactoneParthenium hysterophorusTarget for total synthesis using a furanone intermediate clockss.orgnih.gov
HymenolinSesquiterpene LactoneHymenoclea salsolaTarget for total synthesis using a furanone intermediate clockss.org
MalophylidinExtended AzulenequinoneFerula malacophyllaIsomeric natural product clockss.org

Exploration of Biological Activities and Molecular Interactions in Vitro and Mechanistic Focus

Investigation of Anti-inflammatory Activity

The furanoterpene and furanone structural motifs are present in various natural and synthetic compounds that exhibit notable anti-inflammatory properties. Studies on metabolites from marine sponges, for instance, have shed light on the potential mechanisms.

Furanoterpene-related metabolites isolated from a Red Sea Spongia sp. were evaluated for their ability to inhibit inflammatory responses in human neutrophils. nih.gov Key findings from this research indicated that certain furan-containing compounds significantly inhibited the generation of superoxide (B77818) anions and the release of elastase, two key processes in the inflammatory cascade triggered by neutrophils. nih.gov For example, the seco-spongian diterpenoid, 17-dehydroxysponalactone, demonstrated a significant reduction in both superoxide generation and elastase release at a concentration of 10 μM. nih.gov Another related compound, (-)-sponalisolide B, also showed strong inhibition of superoxide anion generation at the same concentration. nih.gov These compounds were noted for being non-cytotoxic, highlighting their potential as selective anti-inflammatory agents. nih.gov

While not directly involving 4-Methyl-2H-cyclohepta[b]furan-2-one, these findings for structurally related furanoterpenes suggest that the cyclohepta[b]furan-2-one scaffold could possess similar anti-inflammatory potential by targeting neutrophil activity.

Table 1: Anti-inflammatory Activity of Furanoterpene-Related Metabolites

Compound NameSource OrganismBioassayKey Finding at 10 µMReference
17-dehydroxysponalactoneSpongia sp. (marine sponge)Superoxide anion generation & elastase release in human neutrophilsSignificant inhibition nih.gov
(-)-sponalisolide BSpongia sp. (marine sponge)Superoxide anion generation in human neutrophilsStrong inhibitory activity nih.gov

Assessment of Antimicrobial Properties

The furanone core is a well-established pharmacophore in the development of antimicrobial agents. frontiersin.orghumanjournals.commdpi.com In nature, furanones function in roles including antimicrobial defense. frontiersin.org Synthetic derivatives have been extensively studied for their ability to combat various pathogens, including bacteria and fungi. humanjournals.comnih.gov

Research has shown that furanone derivatives can exhibit bactericidal activity against Gram-positive bacteria. frontiersin.org For example, a novel 2(5H)-furanone derivative, F105, was found to be effective against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. frontiersin.org The compound displayed a minimal inhibitory concentration (MIC) of 10 mg/L for MSSA and 20 mg/L for MRSA. frontiersin.org Furthermore, it showed pronounced activity against biofilm-embedded S. aureus, a critical factor in chronic infections. frontiersin.org

Other studies have explored a wide range of furan-containing heterocyclic compounds against various microbes. Dinaphtho[2,1-b]furan-2-yl-methanone derivatives, for example, were tested against Salmonella typhimurium, Escherichia coli, Bacillus subtilis, and Candida species, although they demonstrated weak activity. researchgate.net The broad interest in furan (B31954) derivatives stems from their diverse mechanisms of action, which can include the disruption of bacterial quorum sensing systems, thereby inhibiting biofilm formation. frontiersin.org

Table 2: Antimicrobial Activity of a Representative Furanone Derivative (F105)

CompoundTarget OrganismMICMBCActivity against BiofilmReference
F105S. aureus (MSSA)10 mg/L40 mg/LPronounced activity frontiersin.org
F105S. aureus (MRSA)20 mg/L80 mg/LPronounced activity frontiersin.org

Studies on Anticancer Activity in Cell Lines

The anticancer potential of compounds featuring the furan and furanone nucleus is an active area of research. nih.govnih.gov Derivatives are evaluated for their ability to inhibit the proliferation of various cancer cell lines, often revealing potent and selective activity.

For instance, cytotoxicity assays on furanoterpene-related metabolites from marine sponges were conducted against several cancer cell lines, including human colon adenocarcinoma (DLD-1), human ductal carcinoma (T-47D), and human lung carcinoma (A549). nih.gov In a different study, a compound designed from a natural product pharmacophore, which included a furan ring system, showed potent and selective killing of JeKo-1 and JVM-2 cancer cell lines with IC₅₀ values of 100 nM and 130 nM, respectively. nih.gov

Furthermore, synthetic furan-containing derivatives have been developed as tubulin inhibitors, a well-established target for anticancer drugs. nih.gov One such derivative, compound 1g2a, demonstrated strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound exhibited greater selectivity than the positive control drug, taxol. nih.gov These studies underscore the potential of the furan moiety, and by extension the cyclohepta[b]furan-2-one scaffold, as a basis for the development of novel anticancer agents.

Table 3: In Vitro Anticancer Activity of Representative Furan-Containing Compounds

Compound/Derivative ClassCell Line(s)MeasurementResultReference
Designed Pharmacophore Compound 1JeKo-1 (Mantle cell lymphoma)IC₅₀100 nM nih.gov
Designed Pharmacophore Compound 1JVM-2 (B-cell prolymphocytic leukemia)IC₅₀130 nM nih.gov
Synthetic Derivative 1g2aHCT116 (Colon carcinoma)IC₅₀5.9 nM nih.gov
Synthetic Derivative 1g2aBEL-7402 (Hepatocellular carcinoma)IC₅₀7.8 nM nih.gov

Mechanisms of Interaction with Biological Targets (e.g., enzymes, receptors, DNA)

The biological activities of cyclohepta[b]furan-2-one and its analogs are underpinned by their interactions with specific molecular targets. Mechanistic studies have pointed to several modes of action.

Enzyme Inhibition: A primary mechanism for the anti-inflammatory effects of related furanoterpenes is the inhibition of enzymes crucial to the inflammatory response. nih.gov Specifically, compounds have been shown to inhibit elastase release from human neutrophils. nih.gov For anticancer activity, a key mechanism identified for some furan-containing molecules is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Inhibition of Inflammatory Mediators: Beyond direct enzyme inhibition, some furan-related compounds exert anti-inflammatory effects by suppressing the production of inflammatory mediators. This includes reducing the generation of superoxide anions by neutrophils, which are potent tissue-damaging agents. nih.gov

Spliceosome Inhibition: A novel mechanism of antitumor activity has been identified for some structurally complex natural products containing a furan ring. These compounds can interact with the spliceosome, leading to the inhibition of mRNA splicing. This disruption of post-transcriptional modification results in cell cycle arrest at the G1 and G2/M phases. nih.gov

Identification in Natural Products and Phytoalexins

The cyclohepta[b]furan core is a recurring structural motif in a variety of natural products, particularly those derived from plants and marine organisms. nih.govresearchgate.net These compounds often exhibit significant biological activities that have made them targets for total synthesis.

A derivative of 2H-cyclohepta[b]furan-2-one has been identified as a sesquiterpene lactone found in plants such as Inula japonica and Xanthium orientale. nih.gov The broader class of furan-containing natural products is vast and includes compounds like frondosin B, isolated from the marine sponge Dysidea frondosa, and liphagal, from the sponge Aka coralliphaga. researchgate.net The prevalence of the furan moiety in bioactive natural products highlights its evolutionary selection as a privileged structure for interacting with biological systems. rsc.org The study of these natural products provides valuable insights into the potential applications of synthetic analogs like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for 4-Methyl-2H-cyclohepta[b]furan-2-one, and how can reaction conditions be optimized?

  • Answer : Synthesis of furanone derivatives often involves multi-step routes, such as cyclization, oxidation, or condensation. For example, chlorination with SOCl₂ (room temperature, 1 h) followed by Zn/HCl reduction (70°C, 4 h) and aldol condensation with aldehydes in DABCO-catalyzed aqueous/organic biphasic systems can yield structurally complex furanones . Optimization requires monitoring reaction thermodynamics (e.g., ΔrH° and ΔrS° for exothermicity and entropy changes) to adjust solvents, temperatures, and catalysts .

Q. How is structural elucidation of this compound performed?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and ring systems (e.g., methyl groups at δ 1.2–1.5 ppm and furan protons at δ 6.0–7.5 ppm) .
  • X-ray Crystallography : Single-crystal XRD resolves stereochemistry and confirms fused cycloheptane-furan systems, as demonstrated for similar compounds .
  • Computational Profiling : Quantum chemistry models (e.g., QSPR) predict bond angles and torsional strain, supplementing experimental data .

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact (flammable and irritant risks) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing for hydrophobic compounds .

Advanced Research Questions

Q. How can computational models resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Discrepancies between NMR/IR experimental and theoretical data arise from conformational flexibility or solvent effects. Solutions include:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental spectra to identify dominant conformers .
  • Dynamic NMR : Analyze temperature-dependent peak splitting to assess rotational barriers in the cycloheptane ring .

Q. What strategies enable stereoselective synthesis of this compound analogs?

  • Answer :

  • Chiral Catalysts : Use Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during cyclization .
  • Stereospecific Reagents : Triethylsilane/CF₃COOH selectively reduces ketones while preserving stereocenters .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers during ester hydrolysis .

Q. How do substituents on the cycloheptane ring influence the compound’s bioactivity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity, enhancing reactivity in Michael additions (e.g., with thiols in enzyme inhibition studies) .
  • Methyl Groups : Improve lipid solubility, potentially boosting blood-brain barrier penetration for neurological applications .
  • Structure-Activity Relationships (SAR) : Molecular docking (AutoDock Vina) predicts interactions with biological targets like GABA receptors .

Methodological Considerations

Q. What analytical workflows validate purity and stability of this compound?

  • Answer :

  • HPLC-PDA : Monitor degradation products (e.g., oxidation at the furan ring) with C18 columns and acetonitrile/water gradients .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; quantify decomposition via GC-MS .

Q. How are thermodynamic properties (e.g., solubility, melting point) determined for this compound?

  • Answer :

  • Solubility : Use shake-flask method in solvents (hexane, ethanol, DMSO) with UV-Vis quantification at λmax ≈ 270 nm .
  • Melting Point : Differential Scanning Calorimetry (DSC) measures phase transitions (heating rate: 10°C/min under N₂) .

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